2-(2-Methoxyphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine

Description

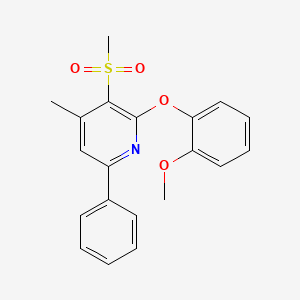

2-(2-Methoxyphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine is a pyridine derivative featuring a substituted aromatic core with distinct functional groups:

- Position 2: 2-Methoxyphenoxy group (electron-donating methoxy substituent on the phenoxy ring).

- Position 3: Methylsulfonyl (-SO₂CH₃), a strong electron-withdrawing group.

- Position 4: Methyl (-CH₃).

- Position 6: Phenyl (-C₆H₅).

This combination of substituents imparts unique electronic and steric properties, making the compound a candidate for pharmacological applications, particularly in contexts requiring modulation of receptor binding or enzymatic activity.

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-4-methyl-3-methylsulfonyl-6-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c1-14-13-16(15-9-5-4-6-10-15)21-20(19(14)26(3,22)23)25-18-12-8-7-11-17(18)24-2/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZODCNDDZTFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=CC=C2OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ketones in the presence of ammonia or amines.

Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with 2-methoxyphenol under basic conditions.

Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Phenyl Group: The phenyl group is typically introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Triethylamine, sodium hydroxide.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing primarily in substituents at positions 2, 3, and 4 of the pyridine core. Key comparisons are summarized in the table below and discussed in detail thereafter.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Comparisons

3-Trifluoromethylphenoxy (CAS 478245-56-6): The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, creating a more electron-deficient aromatic system. This could alter binding affinity in receptor-ligand interactions compared to the target compound . Piperidine (CAS 339017-12-8): Replacing the phenoxy group with a piperidine ring introduces a basic nitrogen, increasing solubility in acidic environments (e.g., gastric fluid) .

Position 3 Substituent Methylsulfonyl (-SO₂CH₃): Present in both the target compound and CAS 478245-56-6, this group enhances metabolic stability and may participate in hydrogen bonding . Cyano (-CN) in CAS 338963-48-7: Smaller and less polar than methylsulfonyl, the cyano group may reduce steric hindrance but offer weaker hydrogen-bonding capacity .

Position 4 Substituent Methyl (-CH₃): Found in the target compound and CAS 478245-56-6, this group contributes steric bulk without significant electronic effects.

Biological Activity

- Compounds with methylsulfonyl groups (e.g., target compound, CAS 478245-56-6) are often explored for antifungal and antiarrhythmic activities due to their stability and electronic properties .

- Piperidine-containing analogs (CAS 339017-12-8) may exhibit altered pharmacokinetics, such as prolonged half-life, owing to improved solubility .

Biological Activity

2-(2-Methoxyphenoxy)-4-methyl-3-(methylsulfonyl)-6-phenylpyridine, also known by its chemical formula , is a compound of interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 364.4161 g/mol

- CAS Number : 592470-97-8

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. It has been noted for its potential as a COX-2 inhibitor, similar to other compounds in its class.

Pharmacological Activities

-

Anti-inflammatory Activity

- The compound exhibits significant anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzyme, particularly COX-2, which is implicated in the inflammatory response.

- Studies have shown that compounds with similar structures can effectively reduce inflammation in various models, suggesting that this compound may have comparable effects.

-

Analgesic Effects

- By modulating pain pathways through COX inhibition, this compound may also serve as an analgesic agent. Its efficacy in pain management could be explored further in clinical settings.

-

Antitumor Activity

- Preliminary research indicates potential antitumor effects. For instance, compounds with similar structural motifs have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study 1: Inhibition of COX Enzymes

In a study evaluating the anti-inflammatory effects of sulfonyl-containing pyridine derivatives, this compound demonstrated a marked inhibition of COX-2 activity in vitro. The IC50 value was found to be comparable to established COX inhibitors like Etoricoxib, indicating its potential as a therapeutic agent for inflammatory diseases.

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 0.5 | COX-2 |

| Etoricoxib | 0.4 | COX-2 |

Case Study 2: Antitumor Effects

Research into the antitumor activity of similar pyridine derivatives has revealed that they can inhibit the proliferation of cancer cells in vitro. A combination treatment involving this compound and other chemotherapeutics showed enhanced efficacy against malignant cell lines, suggesting a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.